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molecular formula C8H14F2N2 B580931 1-(Azetidin-3-YL)-4,4-difluoropiperidine CAS No. 1257293-83-6

1-(Azetidin-3-YL)-4,4-difluoropiperidine

Cat. No. B580931
M. Wt: 176.211
InChI Key: OIQJXEUDXZJIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

A 25 mL round-bottomed flask was charged with a solution of 3-(4,4-difluoropiperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester (0.684 g, 2.47 mmol) in DCM/TFA (4 mL/4 mL). The reaction mixture was stirred for 3 h at room temperature. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 1-Azetidin-3-yl-4,4-difluoropiperidine as a pale yellow oil (0.279 g, 64%). 1H NMR (CDCl3, 400 MHz) δ 3.64-3.54 (m, 4H); 3.30-3.25 (m, 1H); 2.43-2.37 (m, 4H); 2.06-1.93 (m, 5H).
Quantity
0.684 g
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][C:15]([F:19])([F:18])[CH2:14][CH2:13]2)[CH2:9]1)=O)(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][C:15]([F:18])([F:19])[CH2:14][CH2:13]2)[CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.684 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)N1CCC(CC1)(F)F
Name
DCM TFA
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The cartridge was washed with MeOH
WASH
Type
WASH
Details
the desired product was eluted

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1CC(C1)N1CCC(CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.279 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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